3-O-Benzyl Estratetraenol

Vue d'ensemble

Description

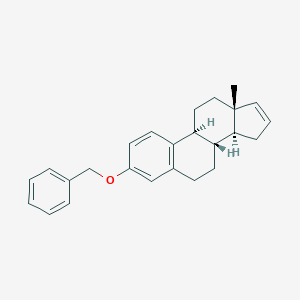

3-O-Benzyl Estratetraenol is a synthetic derivative of estratetraenol, a naturally occurring steroid This compound is characterized by the addition of a benzyl group to the oxygen atom at the third position of the estratetraenol molecule

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl Estratetraenol typically involves the reaction of estratetraenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere using anhydrous N,N-dimethylformamide as the solvent. The mixture is stirred for approximately 8 hours, after which the product is extracted and purified through column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

3-O-Benzyl Estratetraenol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of the benzyl group with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted estratetraenol derivatives.

Applications De Recherche Scientifique

3-O-Benzyl Estratetraenol has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methodologies.

Biology: Studied for its potential role in modulating biological pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications, including its role as a selective estrogen receptor modulator.

Mécanisme D'action

The mechanism of action of 3-O-Benzyl Estratetraenol involves its interaction with specific molecular targets, such as estrogen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular behavior, contributing to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Estratetraenol: The parent compound, lacking the benzyl group.

Estradiol: A potent estrogen with a hydroxyl group at the third position.

Estrone: An estrogen with a ketone group at the third position.

Uniqueness of 3-O-Benzyl Estratetraenol

This compound is unique due to the presence of the benzyl group, which enhances its stability and alters its interaction with molecular targets. This modification can lead to distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .

Activité Biologique

3-O-Benzyl Estratetraenol is a synthetic derivative of estratetraenol, an endogenous steroid with notable biological activities. This compound is primarily studied for its potential pheromonal effects and its influence on sexual behavior in humans and other primates.

Chemical Structure and Properties

- IUPAC Name : 3-O-benzyl-estra-1,3,5(10),16-tetraen-3-ol

- Molecular Formula : CHO

- Molar Mass : 254.373 g·mol

The compound's structure features a benzyl group attached to the hydroxyl group at the C3 position of the estratetraenol backbone, which may enhance its biological activity compared to its parent compound.

Pheromonal Effects

Research indicates that estratetraenol and its derivatives, including this compound, may function as pheromones, influencing social and sexual behaviors in mammals. Key findings include:

- Mate Attraction : Studies have shown that estratetraenol can enhance male attraction to females by signaling fertility. This effect is particularly pronounced in pregnant and ovulating women, where olfactory signals indicate high fertility levels .

- Behavioral Changes : The presence of estratetraenol has been linked to increased cooperation and compassion from males towards females displaying these pheromonal cues. This suggests a role in social bonding and reproductive strategies .

Influence on Sexual Cognition

Further investigations reveal that this compound alters male sexual cognition and behavior:

- Increased Attraction : Males exposed to this compound demonstrate heightened attraction towards females, potentially affecting mate selection processes .

- Impulsivity and Sexual Desire : While the compound enhances attraction, it does not appear to influence impulsive sexual behavior or the capacity for delayed gratification in males .

Case Studies

Several case studies have explored the effects of estratetraenol-related compounds on human behavior:

-

Study on Male Response to Female Signals :

- Objective : To assess how estratetraenol influences male responses to female pheromonal signals.

- Findings : Males exposed to estratetraenol showed increased physiological arousal and interest in female stimuli compared to controls.

-

Impact on Social Interactions :

- Objective : To evaluate changes in social dynamics among groups exposed to pheromonal cues.

- Findings : Groups with higher concentrations of estratetraenol exhibited more cooperative behaviors, suggesting a role in enhancing social bonds during mating seasons.

Summary of Research Findings

Propriétés

IUPAC Name |

(8S,9S,13R,14S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O/c1-25-14-5-8-24(25)23-11-9-19-16-20(10-12-21(19)22(23)13-15-25)26-17-18-6-3-2-4-7-18/h2-7,10,12,14,16,22-24H,8-9,11,13,15,17H2,1H3/t22-,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHVWDBSHRYVAP-NGSHPTGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628370 | |

| Record name | 3-(Benzyloxy)estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23880-57-1 | |

| Record name | 3-(Benzyloxy)estra-1,3,5(10),16-tetraene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.